molecular formula C12H17NO B13250385 1-(2,3-Dihydrobenzo[B]furan-5-YL)-2-methylpropylamine

1-(2,3-Dihydrobenzo[B]furan-5-YL)-2-methylpropylamine

Cat. No.: B13250385
M. Wt: 191.27 g/mol
InChI Key: MCYJTHOMDCWSNQ-UHFFFAOYSA-N
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Description

1-(2,3-Dihydrobenzo[B]furan-5-YL)-2-methylpropylamine is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 2-bromophenol with 1,2-dichloroethane in the presence of a base such as sodium hydroxide to form the benzofuran ring . This intermediate can then be further reacted with appropriate reagents to introduce the amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydrobenzo[B]furan-5-YL)-2-methylpropylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2,3-Dihydrobenzo[B]furan-5-YL)-2-methylpropylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydrobenzo[B]furan-5-YL)-2-methylpropylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-Dihydrobenzo[B]furan-5-YL)-2-methylpropylamine is unique due to the presence of both the benzofuran ring and the amine group. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropan-1-amine

InChI

InChI=1S/C12H17NO/c1-8(2)12(13)10-3-4-11-9(7-10)5-6-14-11/h3-4,7-8,12H,5-6,13H2,1-2H3

InChI Key

MCYJTHOMDCWSNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC2=C(C=C1)OCC2)N

Origin of Product

United States

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